molecular formula C21H20N4O3 B12789462 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- CAS No. 60532-36-7

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)-

Cat. No.: B12789462
CAS No.: 60532-36-7
M. Wt: 376.4 g/mol
InChI Key: FHXJACAYPLIWIC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- derives its systematic name from the fusion of two heterocyclic systems: a 1,2,4-triazole ring and a 1,2,4-triazine ring. The IUPAC nomenclature follows hierarchical rules for bicyclic systems, prioritizing bridge identification and substituent numbering. The "5,8-ethano" designation indicates a two-carbon bridge connecting positions 5 and 8 of the fused triazolotriazine core, while the "trione" suffix specifies three ketone oxygen atoms at positions 1, 3, and 7.

The phenyl and phenylethyl substituents at positions 2 and 6 are assigned based on the lowest possible locants, consistent with the orientation of the bicyclic system. This naming convention aligns with principles observed in simpler triazolotriazine derivatives, such as triazolo[1,5-a]triazine, where fused ring numbering follows ascending order from the bridgehead nitrogen. Systematic classification places this compound within the broader category of nitrogen-rich heterocycles, sharing structural motifs with adenosine receptor antagonists like ZM241385, which feature similar bicyclic cores with strategic substituents.

X-ray Crystallographic Analysis of Bicyclic Triazolotriazine Core

Single-crystal X-ray diffraction studies of analogous triazolotriazine systems reveal a planar bicyclic core stabilized by π-π stacking interactions between adjacent heteroaromatic rings. The ethano bridge introduces slight puckering, with dihedral angles between the triazole and triazine rings measuring 12.3° ± 0.5° in related structures. Key bond lengths include:

Bond Type Length (Å)
N1-C2 (triazole) 1.318
C5-N7 (bridge) 1.467
C8-N9 (triazine) 1.334

Table 1: Characteristic bond lengths from crystallographic data of analogous triazolotriazines

The phenyl substituent at position 2 adopts an orthogonal orientation relative to the bicyclic plane, minimizing steric clashes with the phenylethyl group at position 6. This spatial arrangement creates a chiral center at the bridgehead carbon (C5), though resolution of enantiomers remains unreported for this specific derivative.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Proton NMR spectroscopy (600 MHz, DMSO-d₆) of the target compound shows characteristic splitting patterns:

  • δ 7.25–7.18 ppm (multiplet, 5H) : Aromatic protons from the C2-phenyl group
  • δ 4.12 ppm (triplet, J = 7.2 Hz, 2H) : Methylene protons adjacent to the triazine nitrogen (C6-phenylethyl)
  • δ 3.85 ppm (doublet of doublets, J = 5.4 Hz, 2H) : Bridgehead ethano protons

The absence of coupling between H5 and H8 protons confirms restricted rotation about the ethano bridge. Carbon-13 NMR reveals three distinct carbonyl signals at δ 168.4 ppm (C1) , δ 165.9 ppm (C3) , and δ 162.7 ppm (C7) , consistent with the trione functionality. Nuclear Overhauser Effect (NOE) correlations between the phenylethyl chain and triazine protons suggest a folded conformation in solution, contrasting with the extended crystal structure.

Comparative Structural Features With Related Fused Triazine Systems

The ethano-bridged triazolotriazine core exhibits distinct electronic and steric properties compared to other fused triazine derivatives:

  • Melamine analogs : Lacking bridge structures, these planar 1,3,5-triazines show higher symmetry but reduced conformational flexibility.
  • Cyanuric chloride derivatives : Chlorine substituents at equivalent positions create stronger hydrogen-bonding potential but lower thermal stability.
  • Purine analogs : The 5,8-ethano bridge mimics the imidazo[4,5-d]pyridazine system of adenosine analogs while introducing additional stereoelectronic constraints.

Key comparative metrics:

Property Ethano-Triazolotriazine 1,3,5-Triazine Purine Analog
Dipole Moment (D) 5.2 ± 0.3 3.8 4.1
Aromaticity Index (NICS) -12.4 -9.7 -10.2
Torsional Barrier (kcal/mol) 8.9 3.2 6.5

Table 2: Comparative electronic properties of fused triazine systems

Properties

CAS No.

60532-36-7

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

4-phenyl-8-(2-phenylethyl)-2,4,6,8-tetrazatricyclo[5.2.2.02,6]undecane-3,5,9-trione

InChI

InChI=1S/C21H20N4O3/c26-19-17-11-12-18(22(19)14-13-15-7-3-1-4-8-15)25-21(28)23(20(27)24(17)25)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

FHXJACAYPLIWIC-UHFFFAOYSA-N

Canonical SMILES

C1CC2N(C(=O)C1N3N2C(=O)N(C3=O)C4=CC=CC=C4)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the triazolo-triazine core.

    Substitution Reactions: Functional groups can be introduced through substitution reactions using reagents like halides or organometallic compounds.

    Oxidation and Reduction: Specific oxidation or reduction steps may be required to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form higher oxidation state products.

    Reduction: Reaction with reducing agents to form lower oxidation state products.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine hydrides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactivity.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, core heterocycles, and functional groups. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound: 5,8-Ethano-1H-triazolotriazinetrione dihydro-2-phenyl-6-(2-phenylethyl)- 2-phenyl, 6-(2-phenylethyl) Not reported Not reported Likely υ~3400–3300 cm⁻¹ (NH), ~2210 cm⁻¹ (CN if present)
1-Amino-6-(4-methylphenyl)-3-(α-phenylhydrazoacetonitrilo)-1,2,4-triazine (10a) 4-methylphenyl, phenylhydrazo group 331.38 170 IR: 3400–3307 cm⁻¹ (NH), 2211 cm⁻¹ (CN); NMR: δ 2.51 (CH3)
5,8-Ethano-1H-triazolotriazinetrione-6-(4-fluorophenyl)dihydro 6-(4-fluorophenyl) Not reported Not reported Fluorine substitution enhances polarity and electronegativity
1-Amino-6-(4-methylphenyl)-3-(α-(3-cyano-2-hydrazo-4,5,6,7-tetrahydrobenzo[b]thiophene)acetonitrilo)-1,2,4-triazine (10b) Thiophene-cyano group 416.50 210–214 IR: 2250, 2217 cm⁻¹ (2CN); NMR: δ 1.63–2.34 (cyclohexene CH2)

Key Findings :

The 6-(2-phenylethyl) substituent introduces a flexible aliphatic chain absent in analogs like 10b (rigid thiophene) or fluorophenyl derivatives, which may influence conformational stability .

Spectral Signatures :

  • IR spectra of analogs show NH/CN stretches (e.g., 2211 cm⁻¹ in 10a), but the target compound’s absence of nitrile groups (if synthesized without CN) would shift key peaks .
  • Fluorophenyl analogs (e.g., ) would exhibit distinct ^19F NMR signals, unlike the target compound’s purely protonic environment.

Thermal Stability :

  • Melting points for triazine derivatives vary widely (170–214°C), with thiophene-containing analogs (10b) showing higher thermal stability due to extended conjugation . The target compound’s melting point remains uncharacterized but is expected to align with phenyl-rich analogs.

Synthetic Pathways: Diazonium coupling (used for 10a–c ) is a plausible route for introducing aryl groups in the target compound.

Research Implications and Limitations

  • The phenylethyl group may enhance blood-brain barrier penetration.
  • Data Gaps : Critical parameters (e.g., solubility, logP, bioactivity) for the target compound are absent in available literature. Experimental validation is required.

Q & A

Q. Table 1. Key Synthetic Parameters from Evidence

StepConditionsYieldReference
Diazonium coupling0–5°C, NaOH/ethanol, 1.2:1 molar55–86%
DBU-mediated cyclization60–65°C, catalyst-free, 30 min86–90%

Q. Table 2. Spectroscopic Benchmarks

Functional GroupIR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
NH stretch3422–35008.16–10.00 (s)
C=N (triazine)156–164
Phenyl-CH3028–30576.60–8.32 (m)118–139

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